molecular formula C9H14O3S B8623660 Ethyl 5,5-dimethyl-3-oxothiolane-2-carboxylate CAS No. 56291-34-0

Ethyl 5,5-dimethyl-3-oxothiolane-2-carboxylate

Cat. No. B8623660
CAS RN: 56291-34-0
M. Wt: 202.27 g/mol
InChI Key: DVSXBIBNHUXLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03972880

Procedure details

The keto esters, alkyl 4-oxo-2,3,4,5-tetrahydrothiophene-3-carboxylate and alkyl 3-oxo-2,3,4,5-tetrahydrothiophene-2-carboxylate may be prepared by the procedure of Woodward and Eastman, J. Am. Chem. Soc. 68, 2229 (1946); alkyl 4-oxo-2,3,5,6-tetrahydro-4H-thiopyran-3-carboxylate by the method of G. M. Bennett and L. V. D. Scorah, J. Chem. Soc., 194, (1927); and alkyl 3-oxo-2,3,4,5-tetrahydro-6H-thiopyran-2-carboxylate by the procedure of Leonard and Figueras, J. Chem. Soc., 74, 917 (1952). Methyl 4-methyl-3-oxo-tetrahydrothiophene-2-carboxylate is disclosed in Chemical Abstracts, 63, 5491 (1965). Ethyl 5,5-dimethyl-3-oxo-tetrahydrothiophene-2-carboxylate is prepared by reacting diethyl 4,4-dimethyl-3-thiahexanedioate with potassium tertiary butoxide. 5-methyl-3-oxo-tetrahydrothiophene-2-carboxylate is formed by reacting diethyl 4-methyl-3-thiahexanedioate with potassium tertiary butoxide.
[Compound]
Name
keto esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkyl 4-oxo-2,3,4,5-tetrahydrothiophene-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkyl 3-oxo-2,3,4,5-tetrahydrothiophene-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkyl 4-oxo-2,3,5,6-tetrahydro-4H-thiopyran-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkyl 3-oxo-2,3,4,5-tetrahydro-6H-thiopyran-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1CSC(C(OC)=O)C1=O.[CH3:12][C:13]([CH3:27])([CH2:21][C:22]([O:24]CC)=[O:23])[S:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17].CC(C)([O-])C.[K+]>>[CH3:12][C:13]1([CH3:27])[S:14][CH:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:22](=[O:23])[CH2:21]1.[CH3:12][CH:13]1[S:14][CH:15]([C:16]([O-:18])=[O:17])[C:22](=[O:24])[CH2:21]1 |f:2.3|

Inputs

Step One
Name
keto esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkyl 4-oxo-2,3,4,5-tetrahydrothiophene-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkyl 3-oxo-2,3,4,5-tetrahydrothiophene-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
alkyl 4-oxo-2,3,5,6-tetrahydro-4H-thiopyran-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
alkyl 3-oxo-2,3,4,5-tetrahydro-6H-thiopyran-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(SC1)C(=O)OC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(SCC(=O)OCC)(CC(=O)OCC)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C(S1)C(=O)OCC)=O)C
Name
Type
product
Smiles
CC1CC(C(S1)C(=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.